molecular formula C22H18BrN3O2 B10903470 4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B10903470
M. Wt: 436.3 g/mol
InChI Key: FZUBFQQQMUVXPE-ZVHZXABRSA-N
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Description

4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound with a molecular formula of C22H18BrN3O This compound is characterized by the presence of a bromine atom, a hydrazinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2-methylbenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydrazinyl group can undergo oxidation to form corresponding azo compounds or reduction to form hydrazine derivatives.

    Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or alcohols to form imines or acetals.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce azo compounds.

Scientific Research Applications

4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
  • 4-bromo-N-(4-{[(2E)-2-(2-methylphenyl)hydrazinyl]carbonyl}phenyl)benzamide
  • 4-bromo-N-(4-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide

Uniqueness

4-bromo-N-(4-{[(2E)-2-(2-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzamide is unique due to the presence of the 2-methylbenzylidene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H18BrN3O2

Molecular Weight

436.3 g/mol

IUPAC Name

4-[(4-bromobenzoyl)amino]-N-[(E)-(2-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H18BrN3O2/c1-15-4-2-3-5-18(15)14-24-26-22(28)17-8-12-20(13-9-17)25-21(27)16-6-10-19(23)11-7-16/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+

InChI Key

FZUBFQQQMUVXPE-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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